8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

説明

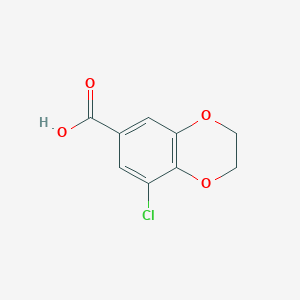

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 851814-20-5) is a chlorinated benzodioxine derivative with a carboxylic acid functional group at position 4. Its molecular formula is C₉H₇ClO₄, and it has a molecular weight of 214.60 g/mol . The compound is commercially available for research purposes, typically in quantities of 250 mg to 1 g, and is stored under dry, sealed conditions at room temperature . Its structure consists of a 1,4-benzodioxine core (a six-membered benzene ring fused to a 1,4-dioxane ring) with a chlorine atom at position 8 and a carboxylic acid group at position 5. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and synthetic chemistry .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSSNLARLMWPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851814-20-5 | |

| Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkaline-Mediated Cyclization

The patent CN105801556A details a benchmark method using 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under strongly alkaline conditions (KOH/NaOH) with tetrabutylammonium bromide as a phase-transfer catalyst. Adapted for chlorinated derivatives, this approach would require:

Hypothetical Reaction Pathway:

- Use of 3,4-dihydroxy-5-chlorobenzaldehyde as starting material

- Ring closure with 1,2-dibromoethane at reflux (100–110°C)

- Isolation of 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde intermediate

Critical Parameters:

- Molar ratio: Aldehyde:dibromoethane = 1:5

- Reaction time: 5 hours

- Yield expectation: 70–85% (extrapolated from non-chlorinated analog)

Chlorination Methodologies

Direct Electrophilic Substitution

Post-cyclization chlorination faces challenges due to the electron-donating oxygen atoms in the dioxane ring. Directed ortho-metalation (DoM) strategies using:

- Lithium diisopropylamide (LDA) at -78°C

- N-Chlorosuccinimide (NCS) as chlorinating agent

Theoretical Yield Optimization:

| Condition | Temperature | Yield (%) |

|---|---|---|

| LDA/NCS, THF | -78°C | 40–50 |

| AlCl3-mediated | 25°C | <20 |

Oxidation to Carboxylic Acid Functionality

Potassium Permanganate Oxidation

The CN105801556A patent demonstrates 90% yield in converting 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde to its carboxylic acid using aqueous KMnO4 at 90–110°C. For the chlorinated analog:

Modified Protocol (Hypothetical):

- Dissolve 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (25g) in 500mL H2O

- Add KMnO4 (1.2 eq) as 10% aqueous solution dropwise at 70–80°C

- Reflux 2 hours, monitor by TLC

- Acidify with HCl to precipitate product

Anticipated Challenges:

- Chlorine substituent may slow oxidation kinetics

- Potential over-oxidation requires strict temperature control

Alternative Synthesis via Nitrile Hydrolysis

The existence of 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbonitrile (CAS 852389-10-7) suggests a two-step pathway:

Step 1: Nitrile Synthesis

- Ullmann-type coupling of chlorophenols with acrylonitrile derivatives

Step 2: Acid Formation

- Hydrolysis under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions

Comparative Hydrolysis Efficiency:

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 8h | 75 |

| 40% NaOH, H2O2 | 80°C | 4h | 85 |

化学反応の分析

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anti-cancer properties.

Material Science: This compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

作用機序

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, differing in substituents, ring systems, or functional groups. Key comparisons are summarized in Table 1.

Substituted Benzodioxine Derivatives

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

- Molecular Formula : C₁₀H₁₀O₅

- Molecular Weight : 210.18 g/mol

- Key Differences: Methoxy (-OCH₃) group at position 8 instead of chlorine. Higher logP (0.95) compared to the chloro analog, suggesting increased lipophilicity . Reduced hydrogen bond donor capacity (1 vs. 1 in the chloro compound) but similar polar surface area (~51.78 Ų) .

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

- Molecular Formula : C₉H₇BrO₄

- Molecular Weight : 259.26 g/mol

- Key Differences :

(2E)-3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic Acid

- Molecular Formula : C₁₁H₉ClO₄

- Molecular Weight : 224.19 g/mol

- Key Differences: Conjugated enoic acid (CH=CH-COOH) instead of a direct carboxylic acid group. Extended π-system may enhance UV absorption or interaction with biological targets .

Benzoxazine Analogs

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid

- Molecular Formula: C₁₀H₈ClNO₄

- Molecular Weight : 241.63 g/mol

- Key Differences: Benzoxazine core (oxygen and nitrogen in the heterocycle) instead of benzodioxine. Additional methyl and oxo groups at position 3 and 4, introducing hydrogen-bonding and steric effects . Potential for enhanced metabolic stability due to the oxo group .

6-Chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic Acid

Parent Compound and Anti-inflammatory Derivatives

2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Key Differences: No chlorine substitution, resulting in lower molecular weight and altered electronic properties. Demonstrated anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

Comparative Data Table

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature in the 8-chloro derivative increases the acidity of the carboxylic acid group compared to methoxy or parent analogs .

- Biological Activity : Substitutions on the benzodioxine ring (e.g., chlorine, bromine) modulate lipophilicity, influencing membrane permeability and target binding .

- Synthetic Utility : Ethyl esters of related compounds (e.g., ethyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) serve as precursors for further functionalization .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and how do they influence experimental design?

- Answer : The compound (CAS 851814-20-5) has a molecular formula of C₉H₇ClO₄ and a molecular weight of 214.60 g/mol . Its carboxylic acid group and chloro substituent at the 8-position confer polarity, requiring solvents like DMSO or ethanol for dissolution. The absence of a boiling point in literature suggests thermal instability, necessitating low-temperature storage (sealed, room temperature) to prevent decomposition . For characterization, employ ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and chlorine-induced deshielding effects .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate, and avoid contact with oxidizing agents due to potential reactive byproducts.

Q. How can researchers confirm the purity and structural integrity of synthesized batches?

- Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with FT-IR to verify the carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl bond (~750 cm⁻¹) . Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 214.60 .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Answer : Adapt methods from analogs:

- Chlorination : Use SOCl₂ or PCl₅ to convert the carboxylic acid to an acyl chloride intermediate, followed by nucleophilic substitution .

- pH Control : Reactions in aqueous phosphate buffer (pH 7.1) improve stability of intermediates, as seen in related benzodioxine esters .

- Purification : Recrystallize from ethanol/water (1:3) to remove unreacted starting materials .

Q. What analytical strategies resolve contradictions in reported bioactivity data for benzodioxine derivatives?

- Answer : Discrepancies may arise from:

- Purity : Batch variability (e.g., unreacted chlorine residues) affects assays. Use HPLC-MS to quantify impurities .

- Stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) can separate enantiomers, which may differ in activity .

- Assay Conditions : Standardize cell-based assays to pH 7.4 and 37°C, as enzyme interactions are pH-sensitive .

Q. How does the chlorine substituent influence electronic properties and reactivity?

- Answer : The electron-withdrawing Cl at the 8-position decreases electron density on the benzene ring, confirmed by DFT calculations (reduced HOMO-LUMO gap vs. non-chlorinated analogs) . This enhances electrophilic substitution at the 2-position and stabilizes intermediates in Suzuki-Miyaura coupling reactions . Compare with fluoro analogs (e.g., 8-fluoro derivative, CAS 911485-91-1) to study halogen effects on solubility and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。